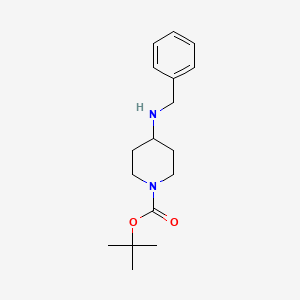

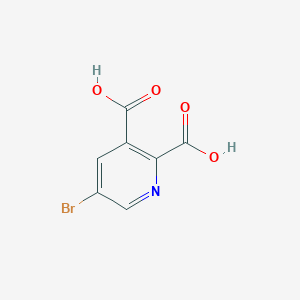

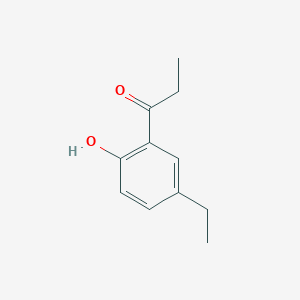

2-Ethoxycyclopentan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxycyclopentan-1-one is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that can be associated with the synthesis and properties of cyclopentanone derivatives and related structures. For instance, the synthesis of bicyclo[3.3.0]oct-6-en-2-one, a building block for polycyclopentanoid natural products, is achieved through a palladium-catalyzed cyclopropanation and lithium iodide-promoted vinylcyclopropane rearrangement .

Synthesis Analysis

The synthesis of related cyclopentanone derivatives involves various strategies. For example, the one-pot synthesis of ethyl 1-hydroxycyclopentanecarboxylates is developed through cycloalumination of terminal olefins, followed by reaction with diethyl oxalate and acid hydrolysis . Additionally, enantiomerically pure 2-alkoxy-1-ethynylcyclopropanes are synthesized from glycidol derivatives, which are then used in the synthesis of bicyclo[3.3.0]oct-1-en-3-ones .

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives is characterized by the presence of a five-membered ring. The papers provided do not directly analyze the molecular structure of 2-ethoxycyclopentan-1-one, but they do discuss the synthesis and properties of related compounds, which suggests that similar analytical techniques such as IR, NMR spectroscopy, and mass spectrometry could be used to elucidate the structure .

Chemical Reactions Analysis

The chemical reactions involving cyclopentanone derivatives are diverse. The synthesis of bicyclo[3.3.0]oct-6-en-2-one involves a vinylcyclopropane-cyclopentene rearrangement , while the synthesis of ethyl 1-hydroxycyclopentanecarboxylates includes cycloalumination and subsequent reactions . The synthesis of enantiomerically pure 2-alkoxy-1-ethynylcyclopropanes involves a diastereoselective γ-elimination and a Pauson-Khand reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanone derivatives are influenced by their molecular structure. The papers discuss the synthesis of compounds that could have similar properties to 2-ethoxycyclopentan-1-one, such as the aminomethoxy derivatives of 1-ethylthiopentane, which are characterized by IR, NMR spectroscopy, and mass spectrometry . These compounds are tested for their antimicrobial properties, suggesting potential applications for cyclopentanone derivatives in medicinal chemistry.

科学的研究の応用

Anticancer Potential

- Inhibition of Carcinogenic Effects : Ethoxyquin, a compound related to 2-Ethoxycyclopentan-1-one, has been found to inhibit the carcinogenic effects of polycyclic aromatic hydrocarbons and aflatoxin B1 in rats, demonstrating its potential in cancer research and prevention (Cabral & Neal, 1983).

Role in Plant Growth Regulation

- Ethylene Action Inhibition in Plants : Research has identified 1-methylcyclopropene as an inhibitor of ethylene action in plants. This is significant as it highlights the role of similar compounds in regulating plant growth and ripening processes, applicable in agricultural and botanical studies (Blankenship & Dole, 2003).

Neurochemical Profile for Antidepressant Activity

- Antidepressant Biochemical Profile : Certain bicyclic compounds related to 2-Ethoxycyclopentan-1-one have shown a neurochemical profile predictive of antidepressant activity. This includes inhibiting monoamine uptake and receptor binding without the side effects typical of tricyclic antidepressants, which is crucial for developing new mental health treatments (Muth et al., 1986).

Applications in Organic Chemistry and Synthesis

- Synthesis of Polycyclopentanoid Natural Products : Compounds like 2-Ethoxycyclopentan-1-one are used in the synthesis of complex natural products, demonstrating their utility in organic synthesis and chemical research (Hashimoto et al., 1986).

Exploration of Chemical Reactions

- Mechanistic Probes in Chemical Reactions : Cyclopropyl alkynes, which are structurally related to 2-Ethoxycyclopentan-1-one, serve as mechanistic probes in chemical reactions, providing insights into vinyl radical and ionic intermediates, crucial for understanding complex chemical processes (Gottschling et al., 2005).

Safety And Hazards

- Hazard Statements : 2-Ethoxycyclopentan-1-one is classified as a hazardous substance . It may cause skin and eye irritation.

- Precautionary Measures : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.

将来の方向性

Research on 2-ethoxycyclopentan-1-one continues to explore its applications in organic synthesis, pharmaceuticals, and materials science. Investigating novel reactions and optimizing its synthesis pathways are essential for future advancements.

特性

IUPAC Name |

2-ethoxycyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-9-7-5-3-4-6(7)8/h7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPDFYNNAVDCJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548823 |

Source

|

| Record name | 2-Ethoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxycyclopentan-1-one | |

CAS RN |

24065-81-4 |

Source

|

| Record name | 2-Ethoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。